molecular formula C32H20BaCl2N4O8S2 B1619761 barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate CAS No. 5858-88-8

barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate

Cat. No.: B1619761
CAS No.: 5858-88-8
M. Wt: 860.9 g/mol
InChI Key: LFHHQQPDUWHUAA-UHFFFAOYSA-L
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Description

barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety carrying a sulfonic acid group at the 2-position. The compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate involves several steps:

    Sulfonation: Naphthalene undergoes sulfonation to produce 2-naphthalenesulfonic acid.

    Neutralization: The sulfonic acid is neutralized using calcium oxide in a water suspension, followed by filtration.

    Concentration and Crystallization: The calcium salt solution is concentrated, cooled, and crystallized. The resulting crystals are filtered.

    Conversion to Sodium Salt: The calcium salt is dissolved in hot water, and sodium carbonate is added to convert it to the sodium salt. .

Chemical Reactions Analysis

barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Scientific Research Applications

barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industry.

Properties

CAS No.

5858-88-8

Molecular Formula

C32H20BaCl2N4O8S2

Molecular Weight

860.9 g/mol

IUPAC Name

barium(2+);5-[(2-chlorophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/2C16H11ClN2O4S.Ba/c2*17-13-3-1-2-4-14(13)18-19-16-12-7-6-11(24(21,22)23)9-10(12)5-8-15(16)20;/h2*1-9,20H,(H,21,22,23);/q;;+2/p-2

InChI Key

LFHHQQPDUWHUAA-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)Cl.C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)Cl.[Ba+2]

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)Cl.C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)Cl.[Ba+2]

5858-88-8

Origin of Product

United States

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